5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused triazolo-thiazole core substituted with dichlorophenyl, fluorophenyl piperazine, and furyl groups.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2FN5O2S/c26-15-3-8-18(19(27)14-15)21(32-11-9-31(10-12-32)17-6-4-16(28)5-7-17)22-24(34)33-25(36-22)29-23(30-33)20-2-1-13-35-20/h1-8,13-14,21,34H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTACBMLSXCGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Cyclization: Formation of the triazole and thiazole rings through cyclization reactions.
Coupling Reactions: Coupling of the dichlorophenyl and fluorophenyl groups to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan and piperazine rings can be oxidized under specific conditions.
Reduction: The dichlorophenyl and fluorophenyl groups can be reduced to their corresponding aniline derivatives.
Substitution: Halogen atoms in the dichlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs.
Scientific Research Applications
The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural elements are compared to analogs in Table 1.
Table 1: Structural Comparison of Target Compound and Analogs
| Compound Name / ID | Core Structure | Aryl Substituents | Piperazine Substituents | Additional Groups |
|---|---|---|---|---|
| Target Compound | Triazolo[3,2-b][1,3]thiazol-6-ol | 2,4-Dichlorophenyl | 4-(4-Fluorophenyl)piperazin-1-yl | Furan-2-yl |
| 5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Triazolo[3,2-b][1,3]thiazol-6-ol | 2-Chlorophenyl | 4-Ethylpiperazin-1-yl | Furan-2-yl |
| 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Triazolo[3,2-b][1,3]thiazol-6-ol | 4-Fluorophenyl | 4-(2-Fluorophenyl)piperazin-1-yl | Furan-2-yl |
| 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Methylphenyl | 4-(2-Fluorophenyl)piperazin-1-yl | Furan-2-yl |
Key Observations:
- Halogenation Effects: The target’s 2,4-dichlorophenyl group increases lipophilicity (logP) compared to mono-halogenated (e.g., 2-chlorophenyl in ) or fluorinated analogs (e.g., 4-fluorophenyl in ). This may enhance membrane permeability but reduce solubility.
- Core Flexibility : The triazolo-thiazole core in all compounds provides rigidity, favoring interactions with planar binding pockets (e.g., cytochrome P450 enzymes).
Physicochemical and Pharmacological Properties
Table 2: Physicochemical and Bioactivity Comparison
Notes:
Structural Insights from Crystallography
- Planarity and Conformation : The target compound likely adopts a planar triazolo-thiazole core, as seen in isostructural analogs (). One fluorophenyl group may orient perpendicularly, introducing steric hindrance that affects packing or binding.
- Halogen Bonding : Chlorine atoms in the target may form halogen bonds with protein residues (e.g., backbone carbonyls), enhancing binding affinity compared to fluorine analogs.
Biological Activity
The compound 5-[(2,4-dichlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule demonstrating significant biological activity across various therapeutic areas. This article synthesizes findings from diverse studies to elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a triazole-thiazole core structure, which is known for its diverse biological activities. The presence of the piperazine ring and the dichlorophenyl and fluorophenyl substituents enhance its pharmacological profile.
Chemical Formula
- Molecular Formula: C21H19Cl2F N4O S
- Molecular Weight: 441.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Triazole-thiazole |
| Substituents | 2,4-Dichlorophenyl and 4-Fluorophenyl groups |
| Functional Groups | Piperazine ring, furan moiety |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. For instance, studies have shown that derivatives containing the triazole-thiazole framework can inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects of related compounds on human breast cancer cells (MCF-7), it was found that compounds similar to the target compound had IC50 values ranging from 18 µM to 25 µM. These compounds were effective in inducing apoptosis through mechanisms involving caspase activation and PARP cleavage .
Anticonvulsant Activity
The compound's structural analogs have been assessed for their anticonvulsant properties. A study reported that certain thiazole derivatives demonstrated significant anticonvulsant activity with median effective doses (ED50) indicating their potential as therapeutic agents for epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and cell survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented in several studies.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways critical for cancer cell survival and proliferation.
Summary of Key Studies
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm), piperazine (δ 2.8–3.5 ppm), and triazole-thiazole protons (δ 8.1–8.5 ppm). Use DEPT-135 to distinguish CH/CH2 groups .
- IR Spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- HPLC-PDA : Ensure purity (>98%) with a C18 column (methanol/water gradient) and UV detection at 254 nm .
How can molecular docking studies guide the design of derivatives with enhanced antifungal activity?
Advanced Research Question
- Target Selection : Use fungal 14-α-demethylase (PDB: 3LD6) for docking, as triazole-thiazoles inhibit ergosterol biosynthesis .
- Parameterization : Apply AutoDock Vina to assess binding affinity of the dichlorophenyl and piperazine groups in the active site. Prioritize derivatives with ΔG < −9 kcal/mol .
- Validation : Compare docking scores with in vitro antifungal assays (e.g., MIC against Candida albicans) to refine substituent effects .
How can conflicting biological activity data for structural analogs be resolved?
Advanced Research Question
- Orthogonal Assays : Re-test disputed compounds using standardized protocols (e.g., CLSI M27 for antifungals) to rule out variability in inoculum size or media .
- Structural Confirmation : Validate ambiguous analogs via X-ray crystallography (as in ) to confirm regioselectivity in triazole-thiazole ring formation .
- Meta-Analysis : Cross-reference bioactivity with substituent electronic profiles (Hammett constants) to identify outliers .
What strategies improve solubility without compromising target affinity?
Advanced Research Question
- Prodrug Design : Introduce phosphate or acetate groups at the 6-OH position to enhance aqueous solubility, as seen in triazole-thiadiazine analogs .
- Co-Crystallization : Screen with cyclodextrins or L-arginine to stabilize the hydrophobic dichlorophenyl group .
- SAR Analysis : Replace the furan-2-yl group with pyridyl (logP reduction ~0.5 units) while monitoring antifungal IC50 shifts .
How to assess regioselectivity in triazole-thiazole ring formation?
Basic Research Question
- 2D NMR (COSY/NOESY) : Identify coupling between triazole C5-H and thiazole C2-H to confirm fusion at the [3,2-b] position .
- X-Ray Diffraction : Resolve ambiguity by comparing crystal structures of intermediates (e.g., ’s fluorobenzoyl-piperazine derivatives) .
What in vitro models are suitable for evaluating metabolic stability?
Advanced Research Question
- Microsomal Assays : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms (fluorophenyl groups may pose interaction risks) .
How to reconcile discrepancies in reported logP values for this compound?
Advanced Research Question
- Experimental Measurement : Use shake-flask method (octanol/water) with HPLC quantification, as computational tools (e.g., ChemAxon) may underestimate halogen effects .
- Fragment Contribution Analysis : Adjust calculated logP by +0.3 for each dichlorophenyl and fluorophenyl group .
What synthetic routes minimize genotoxic impurities?
Advanced Research Question
- Control of Arylamines : Avoid intermediates with unsubstituted anilines (e.g., use Boc-protected piperazines) .
- Purge Studies : Demonstrate >90% removal of residual chlorobenzene via activated carbon filtration .
How to prioritize derivatives for in vivo testing?
Advanced Research Question
- ADMET Filtering : Exclude compounds with >5 H-bond donors, MW >500 Da, or predicted hERG inhibition .
- Efficacy-Toxicity Index : Rank candidates using [IC50 (antifungal)/LD50 (HEK293)] ratio, prioritizing ratios >100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
